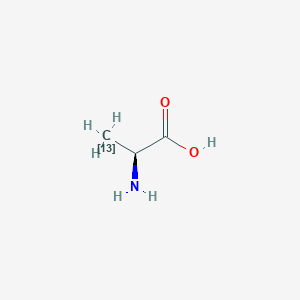
L-Alanin-3-13C
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
L-Alanine-3-13C has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to investigate biochemical pathways and reaction mechanisms.
Biology: Employed in NMR spectroscopy to study protein structure, dynamics, and interactions.
Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and develop therapeutic strategies.
Industry: Applied in the production of labeled compounds for drug development and quality control
Biochemische Analyse
Biochemical Properties
L-Alanine-3-13C plays a crucial role in various biochemical reactions. It is involved in protein synthesis and serves as a substrate for enzymes such as alanine transaminase, which catalyzes the transfer of an amino group from L-Alanine to alpha-ketoglutarate, forming pyruvate and glutamate. This reaction is essential for the metabolism of amino acids and the production of energy. L-Alanine-3-13C also interacts with proteins involved in glucose metabolism, such as pyruvate kinase, which converts phosphoenolpyruvate to pyruvate, a key step in glycolysis .
Cellular Effects
L-Alanine-3-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby affecting the overall energy balance of the cell. Additionally, L-Alanine-3-13C can impact the expression of genes related to amino acid metabolism and stress response, leading to changes in cellular function and adaptation to environmental conditions .
Molecular Mechanism
At the molecular level, L-Alanine-3-13C exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, it binds to the active site of alanine transaminase, facilitating the transfer of the amino group. This interaction is crucial for the enzyme’s catalytic activity and the regulation of amino acid metabolism. L-Alanine-3-13C can also act as an allosteric modulator of certain enzymes, altering their conformation and activity. These molecular interactions are essential for the compound’s role in cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Alanine-3-13C can change over time due to its stability and degradation. Studies have shown that L-Alanine-3-13C is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under extreme conditions such as high temperature or pH. Long-term exposure to L-Alanine-3-13C can lead to changes in cellular function, including alterations in metabolic flux and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Alanine-3-13C can be synthesized through several methods, including the incorporation of carbon-13 labeled precursors during the biosynthesis of alanine. One common method involves the use of 13C-labeled pyruvate as a starting material, which is then converted to L-Alanine-3-13C through enzymatic transamination reactions .
Industrial Production Methods: In industrial settings, the production of L-Alanine-3-13C often involves microbial fermentation processes using genetically engineered microorganisms that can incorporate carbon-13 into the alanine molecule. These processes are optimized for high yield and purity, ensuring the isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: L-Alanine-3-13C undergoes various chemical reactions, including:
Oxidation: Conversion to pyruvate through oxidative deamination.
Reduction: Formation of alanine derivatives through reductive amination.
Substitution: Replacement of functional groups to form different alanine analogs
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or oxygen in the presence of catalysts.
Reduction: Commonly uses reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Utilizes reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Produces pyruvate and ammonia.
Reduction: Yields various alanine derivatives.
Substitution: Forms substituted alanine compounds with different functional groups.
Wirkmechanismus
L-Alanine-3-13C exerts its effects primarily through its role as a labeled amino acid in metabolic studies. It participates in various biochemical pathways, including glycolysis and the citric acid cycle, where it serves as a substrate for enzymes involved in these processes. The incorporation of carbon-13 allows for the tracking and quantification of metabolic fluxes, providing insights into cellular metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
L-Alanine-1-13C: Labeled at the first carbon position.
L-Alanine-13C3: Labeled at all three carbon positions.
L-Alanine-13C3,15N: Labeled with both carbon-13 and nitrogen-15 isotopes .
Uniqueness: L-Alanine-3-13C is unique due to its specific labeling at the third carbon position, making it particularly useful for studying specific metabolic pathways and enzyme reactions that involve this carbon atom. This targeted labeling provides more precise information compared to compounds labeled at multiple positions .
Eigenschaften
IUPAC Name |
(2S)-2-amino(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-IJGDANSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458962 | |
| Record name | L-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65163-25-9 | |
| Record name | L-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is specific labeling with L-Alanine-3-¹³C advantageous for studying large proteins using NMR?
A1: Traditional NMR methods face limitations when studying large proteins due to signal overlap and broadening. L-Alanine-3-¹³C labeling, combined with methyl-TROSY experiments, offers a way to overcome these challenges [, ]. This is advantageous for several reasons:
- High abundance and wide distribution: Alanine is a common amino acid, providing abundant probes throughout the protein structure [].
- Tolerance to mutation: Alanine mutations are often well-tolerated, allowing for site-specific labeling without significantly impacting protein structure or function [].
- Enhanced sensitivity: Methyl-TROSY experiments specifically detect signals from ¹H-¹³C methyl groups, simplifying spectra and improving sensitivity, especially in large proteins [, ].
Q2: What specific research application of L-Alanine-3-¹³C is highlighted in the provided articles?
A2: The research demonstrates the application of L-Alanine-3-¹³C labeling in studying the eukaryotic AAA-ATPase p97, a large protein complex with a molecular weight of 306 kDa []. By incorporating L-Alanine-3-¹³C and utilizing methyl-TROSY NMR experiments, researchers could investigate the structure and dynamics of p97 in complex with its binding partners, showcasing the method's utility for large protein systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)





